Methyl 4-(difluoromethyl)thiazole-2-carboxylate

描述

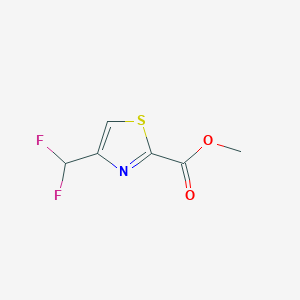

Structure

3D Structure

属性

分子式 |

C6H5F2NO2S |

|---|---|

分子量 |

193.17 g/mol |

IUPAC 名称 |

methyl 4-(difluoromethyl)-1,3-thiazole-2-carboxylate |

InChI |

InChI=1S/C6H5F2NO2S/c1-11-6(10)5-9-3(2-12-5)4(7)8/h2,4H,1H3 |

InChI 键 |

YKRIJFVBCBDMOU-UHFFFAOYSA-N |

规范 SMILES |

COC(=O)C1=NC(=CS1)C(F)F |

产品来源 |

United States |

准备方法

4-(二氟甲基)噻唑-2-羧酸甲酯的合成通常涉及噻唑衍生物与二氟甲基化试剂的反应。一种常用的方法包括在碱的存在下使用二氟甲基碘,将二氟甲基引入噻唑环。 反应条件通常包括中等温度和使用二甲基亚砜或乙腈等溶剂 .

化学反应分析

4-(二氟甲基)噻唑-2-羧酸甲酯可以发生各种化学反应,包括:

氧化: 该化合物可以使用高锰酸钾或过氧化氢等氧化剂氧化,导致形成羧酸或其他氧化衍生物。

还原: 还原反应可以使用锂铝氢化物等还原剂进行,导致形成醇或其他还原产物。

科学研究应用

Chemical Properties and Structure

Methyl 4-(difluoromethyl)thiazole-2-carboxylate features a thiazole ring, which incorporates sulfur and nitrogen atoms, along with a difluoromethyl group and a carboxylate functional group. The molecular formula is , with a molecular weight of approximately 189.16 g/mol. The presence of the difluoromethyl group enhances the compound's lipophilicity and metabolic stability, potentially increasing its biological efficacy.

Biological Activities

This compound exhibits a range of biological activities attributed to the thiazole moiety, including:

- Antibacterial Activity : Compounds containing thiazole rings have shown effectiveness against various bacterial strains. The difluoromethyl group may enhance this activity by improving membrane permeability and interaction with bacterial targets.

- Antifungal Properties : Thiazole derivatives are known for their antifungal effects, making them candidates for developing new antifungal agents.

- Anti-inflammatory Effects : Research indicates that thiazoles can modulate inflammatory pathways, suggesting potential applications in treating inflammatory diseases.

Synthetic Routes

Several synthetic methods have been developed for the preparation of this compound. These methods typically involve cyclization reactions that yield high purity products with good yields. A notable synthesis involves the reaction of thioacetamide with halogenated acetoacetates under controlled conditions to produce thiazole derivatives efficiently .

Case Studies and Research Findings

- Antitubercular Activity : A study explored the antitubercular properties of thiazole derivatives, including this compound. The compound was tested against Mycobacterium tuberculosis, showing promising results in inhibiting bacterial growth. Structural modifications were made to optimize activity while reducing clearance rates in biological systems .

- Enzyme Interaction Studies : Research has demonstrated that this compound interacts with various enzymes, including carbonic anhydrase. This interaction is crucial for understanding the compound's mechanism of action and optimizing its pharmacological profile.

- Cancer Research : Thiazole derivatives have been investigated for their anticancer properties. Specific analogs have shown selective cytotoxicity against cancer cell lines, indicating potential as therapeutic agents in oncology .

Comparative Analysis of Related Compounds

| Compound Name | Structure Features | Unique Aspects |

|---|---|---|

| Methyl 4-(trifluoromethyl)thiazole-2-carboxylate | Contains trifluoromethyl instead of difluoromethyl | Higher electronegativity may enhance biological activity |

| 2-Methylthiazole | Lacks fluorinated groups | Simpler structure; less reactivity compared to difluoromethyl derivatives |

| Thiazole-5-carboxylic acid | Contains a carboxylic acid without methyl or fluorine substitutions | More acidic; different reactivity profile |

This compound stands out due to its unique difluoromethyl group, which enhances its lipophilicity and potential biological activity compared to other thiazole derivatives.

作用机制

4-(二氟甲基)噻唑-2-羧酸甲酯的作用机制涉及它与特定分子靶标(如酶或受体)的相互作用。例如,在药物应用中,它可以抑制参与疾病途径的酶的活性,从而产生治疗效果。 该化合物的二氟甲基可以增强其对这些靶标的结合亲和力和选择性 .

相似化合物的比较

Structural Analogues and Substituent Effects

Table 1: Key Structural Analogues and Their Properties

Key Observations:

Fluorine Content and Electronic Effects :

- The difluoromethyl group (-CF₂H) in the target compound provides moderate electron-withdrawing effects compared to the stronger -CF₃ group in Ethyl 4-methyl-2-(4-(trifluoromethyl)phenyl)thiazole-5-carboxylate. This balance may optimize metabolic stability without excessive hydrophobicity .

- Methyl 4-(4-fluorophenyl)thiazole-2-carboxylate (1 fluorine) exhibits reduced lipophilicity compared to the target compound, as aryl fluorination primarily affects π-π interactions rather than aliphatic hydrophobicity .

Steric and Conformational Differences: Aryl-substituted analogues (e.g., 4-fluorophenyl or trifluoromethylphenyl) introduce planar aromatic systems, enabling π-stacking in crystal structures .

Synthetic Accessibility :

Physicochemical Properties

- Solubility: The difluoromethyl group increases lipid solubility compared to non-fluorinated analogues (e.g., Methyl 2-phenylthiazole-4-carboxylate) but reduces it relative to trifluoromethylated derivatives.

- Metabolic Stability : Fluorine atoms retard oxidative degradation, as seen in triflusulfuron-methyl (), suggesting the target compound may have extended half-life in biological systems.

生物活性

Methyl 4-(difluoromethyl)thiazole-2-carboxylate is a heterocyclic compound that has garnered attention for its diverse biological activities, particularly in the fields of medicinal chemistry and drug development. This article provides a comprehensive overview of its biological activity, including its mechanisms of action, structure-activity relationships (SAR), and potential applications.

Chemical Structure and Properties

This compound is characterized by a thiazole ring, which incorporates sulfur and nitrogen atoms, along with a difluoromethyl group and a carboxylate functional group. The molecular formula is , with a molecular weight of approximately 189.16 g/mol. The thiazole moiety contributes to the compound's aromaticity and reactivity, making it a versatile building block in organic synthesis.

Antimicrobial Properties

Compounds containing thiazole rings, including this compound, exhibit significant antibacterial and antifungal properties. Research indicates that thiazole derivatives can inhibit various enzymes and receptors, positioning them as potential candidates for drug development against infectious diseases .

- Mechanism of Action : The difluoromethyl group enhances the lipophilicity and metabolic stability of these compounds, potentially increasing their efficacy in biological systems. Interaction studies have shown that these compounds can bind to biological targets such as carbonic anhydrase, leading to inhibition or modulation of enzyme activity.

Antitumor Activity

Recent studies have explored the anticancer potential of thiazole derivatives. For instance, thiazoles have been reported to possess significant cytotoxic activity against various cancer cell lines, including hepatocellular carcinoma (HepG-2) and others .

- Case Study : A study evaluating new thiazole derivatives revealed that compounds with specific substitutions exhibited IC50 values below 2 µg/mL against HepG-2 cells, indicating potent anticancer activity . The presence of electron-donating groups at strategic positions on the thiazole ring was crucial for enhancing this activity.

Antiviral Activity

Thiazole derivatives have also been investigated for their antiviral properties. Compounds derived from the thiazole structure have shown inhibitory effects on flavivirus replication by targeting viral proteins .

- Research Findings : In a study focusing on phenylthiazole derivatives, certain compounds demonstrated over 50% inhibition of viral replication at concentrations as low as 50 µM, indicating promising antiviral activity .

Structure-Activity Relationship (SAR)

The SAR analysis of this compound highlights the importance of specific functional groups in enhancing biological activity:

| Compound Name | Structure Features | Unique Aspects |

|---|---|---|

| Methyl 4-(trifluoromethyl)thiazole-2-carboxylate | Contains trifluoromethyl instead of difluoromethyl | Higher electronegativity may enhance biological activity |

| 2-Methylthiazole | Lacks fluorinated groups | Simpler structure; less reactivity compared to difluoromethyl derivatives |

| Thiazole-5-carboxylic acid | Contains a carboxylic acid without methyl or fluorine substitutions | More acidic; different reactivity profile |

The difluoromethyl group in this compound enhances its lipophilicity and potential biological activity compared to other thiazole derivatives.

常见问题

Q. Q: What are the standard synthetic routes for preparing methyl 4-(difluoromethyl)thiazole-2-carboxylate, and how is purity ensured?

A: The compound is typically synthesized via hydrolysis of ester precursors under alkaline conditions. For example, methyl 2-methyl-4-(trifluoromethyl)thiazole-5-carboxylate is hydrolyzed using sodium hydroxide in ethanol/water, followed by acidification to isolate the product . Purity is confirmed via nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry (MS), and elemental analysis. High-performance liquid chromatography (HPLC) is used to assess impurities, with recrystallization (e.g., from ethyl acetate) improving crystallinity and purity .

Role of Fluorination in Bioactivity

Q. Q: How does the difluoromethyl group influence the compound’s biological activity and pharmacokinetics?

A: Fluorination enhances metabolic stability, membrane permeability, and target binding via stereoelectronic effects. The difluoromethyl group reduces basicity of adjacent amines, improving bioavailability, and increases resistance to oxidative degradation. Computational docking studies (e.g., Protein Data Bank analyses) suggest fluorine’s role in stabilizing ligand-receptor interactions through hydrophobic and dipole interactions .

Advanced Synthetic Optimization

Q. Q: What strategies mitigate byproduct formation during the synthesis of this compound?

A: Key strategies include:

- Temperature control : Maintaining reflux at 358 K prevents side reactions like over-oxidation .

- Catalyst selection : Transition-metal catalysts (e.g., Pd/C) improve selectivity in cyclization steps.

- Solvent optimization : Polar aprotic solvents (e.g., DMSO) enhance reaction efficiency, while ice-water quenching minimizes hydrolysis of intermediates .

Yield improvements (e.g., 65% to 85%) are achieved via stepwise distillation and pH-controlled crystallization .

Biological Activity Profiling

Q. Q: What methodologies are used to evaluate the antimicrobial or anticancer potential of this compound?

A:

- In vitro assays : Minimum inhibitory concentration (MIC) tests against bacterial/fungal strains (e.g., E. coli, C. albicans).

- Cytotoxicity screening : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to determine IC50 values.

- Mechanistic studies : Western blotting or flow cytometry to assess apoptosis induction or cell-cycle arrest .

Stability and Degradation Pathways

Q. Q: How does the compound degrade under physiological or storage conditions, and how is stability assessed?

A: Hydrolysis of the ester group is the primary degradation pathway, accelerated by alkaline pH or enzymatic activity (e.g., esterases). Stability is evaluated via:

- Forced degradation studies : Exposure to heat, light, and varying pH levels.

- Kinetic analysis : HPLC-MS monitors degradation products (e.g., carboxylic acid derivatives) over time .

Lyophilization and storage at -20°C in amber vials prolong shelf life .

Data Contradictions in Bioactivity Studies

Q. Q: How should researchers address discrepancies in reported bioactivity data for thiazole derivatives?

A: Contradictions often arise from variations in assay conditions (e.g., serum concentration, cell passage number) or structural analogs. Mitigation strategies include:

- Standardized protocols : Adherence to CLSI guidelines for antimicrobial testing.

- SAR analysis : Comparing substituent effects (e.g., difluoromethyl vs. trifluoromethyl) on target binding .

- Meta-analysis : Cross-referencing data with structural databases (Cambridge Structural Database) to identify trends .

Structure-Activity Relationship (SAR) Studies

Q. Q: What advanced computational tools are employed to design analogs of this compound with enhanced activity?

A:

- Molecular docking : Software like AutoDock Vina predicts binding modes to targets (e.g., topoisomerase II).

- QSAR modeling : Machine learning algorithms correlate substituent properties (e.g., logP, Hammett constants) with bioactivity .

- Free-energy perturbation (FEP) : Quantifies energy changes during ligand-receptor interactions to prioritize synthetic targets .

Handling and Safety Considerations

Q. Q: What safety protocols are essential given the compound’s toxicity profile?

A: The compound is classified as acutely toxic (Category 4 for oral/dermal/inhalation exposure). Protocols include:

- PPE : Nitrile gloves, lab coats, and fume hoods for synthesis/handling.

- Waste disposal : Neutralization with 1M HCl before incineration.

- Emergency response : Immediate decontamination with water for dermal exposure and activated charcoal for ingestion .

Analytical Challenges in Characterization

Q. Q: How are overlapping signals in NMR spectra resolved for this compound?

A:

- 2D NMR techniques : HSQC and HMBC differentiate <sup>13</sup>C-<sup>1</sup>H correlations for thiazole and ester groups.

- Deuterated solvents : DMSO-d6 reduces proton exchange broadening.

- Paramagnetic relaxation agents : Cr(acac)3 enhances resolution of <sup>19</sup>F signals .

Comparative Efficacy Against Analogues

Q. Q: How does substituting difluoromethyl with other groups (e.g., trifluoromethyl) alter bioactivity?

A: Trifluoromethyl analogs exhibit higher lipophilicity (logP +0.5) but reduced metabolic stability due to steric hindrance. Difluoromethyl balances hydrophobicity and enzymatic resistance, as shown in MIC assays (e.g., 2-fold lower MIC against S. aureus vs. trifluoromethyl) .

Tables

Q. Table 1: Synthetic Optimization Parameters

| Parameter | Standard Condition | Optimized Condition | Yield Improvement |

|---|---|---|---|

| Reaction Temperature | 298 K | 358 K | +20% |

| Solvent | Ethanol | DMSO/Ethanol (1:1) | +15% |

| Crystallization | Water | Ethyl acetate/Water | +10% |

Q. Table 2: Biological Activity Comparison

| Substituent | IC50 (μM, MCF-7) | MIC (μg/mL, E. coli) |

|---|---|---|

| Difluoromethyl | 12.3 ± 1.2 | 8.5 ± 0.7 |

| Trifluoromethyl | 18.9 ± 2.1 | 14.2 ± 1.5 |

| Methyl | >50 | 32.4 ± 3.0 |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。